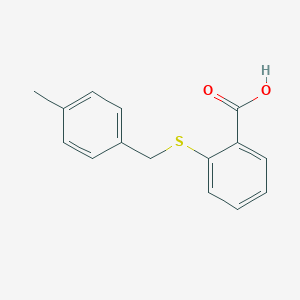

2-((4-Methylbenzyl)thio)benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

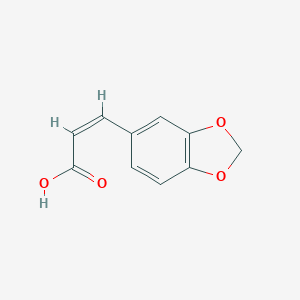

The synthesis of compounds similar to 2-((4-Methylbenzyl)thio)benzoic acid often involves multi-step chemical reactions. For example, compounds with complex structures involving benzoic acid moieties are synthesized through reactions like the Wittig-Horner reaction, hydrolysis, and hydrogenation, achieving overall yields around 60-64% (Chen Fen-er, 2012). These methods underscore the intricate process of constructing benzylthio benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives reveals significant insights into their chemical behavior. Studies employing X-ray diffraction methods have elucidated the arrangement of atoms and the spatial configuration, showing intermolecular hydrogen bonding and the orientation of functional groups (P. Kosma, E. Selzer, & K. Mereiter, 2012). Such structural analyses are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions and Properties

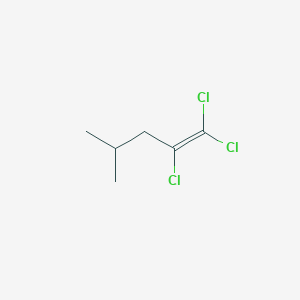

Chemical reactions involving benzoic acid derivatives are diverse, ranging from bromination and hydrolysis to complex formation with various metal ions. These reactions highlight the compound's reactivity towards different chemical agents and its potential to form a wide range of products (Wang Ping, 2011).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, such as melting points, solubility, and thermal stability, are influenced by their molecular structure. For instance, the thermal stability of these compounds can be studied through TG/DTG analysis, indicating stability below certain temperatures (L. Jie, 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are pivotal for understanding the behavior of benzoic acid derivatives in chemical reactions. Studies involving quantum chemical calculations and spectroscopic techniques provide valuable insights into the electronic structure, bond orders, and active centers within the molecule, which dictate its reactivity and interactions with other molecules (L. Jie, 2013).

Applications De Recherche Scientifique

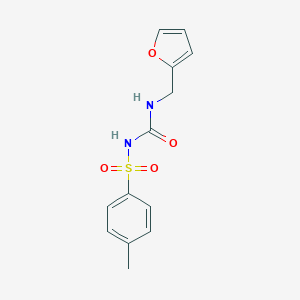

Polyaniline Doping

2-((4-Methylbenzyl)thio)benzoic acid is a substituted benzoic acid, which can be utilized in doping polyaniline, a conductive polymer. The doping process involves mixing the benzoic acid derivative with polyaniline in a solvent like 1-methyl-2-pyrrolidone. This technique enhances the conductivity of polyaniline-benzoic acid salt, significantly impacting its electrical properties (Amarnath & Palaniappan, 2005).

Synthesis and Characterization

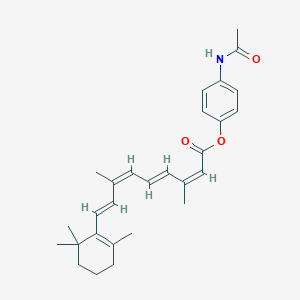

This compound is key in synthesizing various benzoic acid derivatives. For instance, 2-(2-Phenylethyl)benzoic acid and 2-(thiophen-2-ylethyl)benzoic acid derivatives have been synthesized using 2-((4-Methylbenzyl)thio)benzoic acid, showcasing its versatility in chemical synthesis (Chen Fen-er, 2012).

Quantum Chemical Calculations

The compound plays a significant role in the field of computational chemistry. Quantum chemical calculations using this compound contribute to understanding the physicochemical properties of benzoic acid derivatives. These studies are crucial in predicting the behavior and interactions of these compounds at the molecular level (L. Jie, 2013).

Scent Compound Biosynthesis

2-((4-Methylbenzyl)thio)benzoic acid derivatives are important in the biosynthesis of scent compounds in plants. These derivatives can be involved in enzymatic reactions leading to the production of aromatic esters, which are key components of floral scents (Kolosova, Sherman, Karlson, & Dudareva, 2001).

Antimicrobial Activities

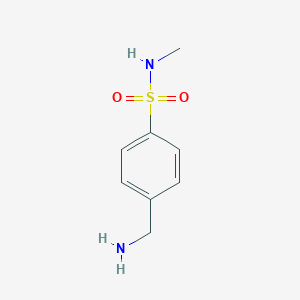

Benzoic acid derivatives, including those related to 2-((4-Methylbenzyl)thio)benzoic acid, have been explored for their antimicrobial properties. Studies indicate potential applications in combating bacterial strains that cause infections in humans (Mishra et al., 2019).

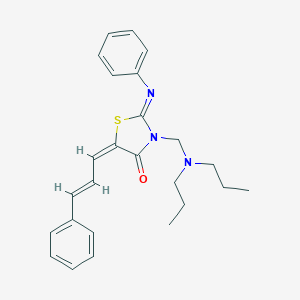

Antifungal Applications

This compound is also instrumental in synthesizing benzyl-substituted thiobenzoazoles, which have shown promising antifungal properties. This is particularly relevant in the context of agricultural applications, offering potential new solutions for crop protection (Ballari et al., 2017).

Propriétés

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKYMBMPMKQXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377421 | |

| Record name | 2-{[(4-Methylphenyl)methyl]sulfanyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methylbenzyl)thio)benzoic acid | |

CAS RN |

104351-51-1 | |

| Record name | 2-{[(4-Methylphenyl)methyl]sulfanyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

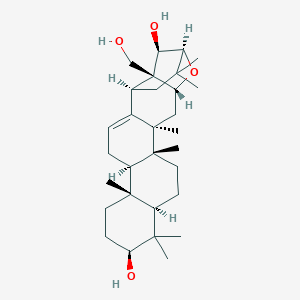

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)